4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole
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Overview
Description
4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole is a compound known for its unique photophysical and semiconductor properties. It is a derivative of benzothiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. The presence of triphenylsilyl groups enhances its solubility and stability, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,1,3-benzothiadiazole and triphenylsilyl-substituted alkenes.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a palladium-catalyzed cross-coupling reaction. The reaction temperature is maintained between 80-100°C.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications. The triphenylsilyl groups enhance its stability and solubility, facilitating its incorporation into various materials and devices.
Comparison with Similar Compounds
Similar Compounds
4,7-Di-2-thienyl-2,1,3-benzothiadiazole: Known for its photophysical properties and used in similar applications.
4,7-Bis[(trimethylsilyl)ethynyl]-2,1,3-benzoselenadiazole: Another derivative with enhanced stability and solubility.
Uniqueness
4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole stands out due to the presence of triphenylsilyl groups, which significantly enhance its solubility and stability compared to other derivatives. This makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
920983-13-7 |
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Molecular Formula |
C46H36N2SSi2 |
Molecular Weight |
705.0 g/mol |
IUPAC Name |
triphenyl-[2-[4-(2-triphenylsilylethenyl)-2,1,3-benzothiadiazol-7-yl]ethenyl]silane |
InChI |
InChI=1S/C46H36N2SSi2/c1-7-19-39(20-8-1)50(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-33-37-31-32-38(46-45(37)47-49-48-46)34-36-51(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44/h1-36H |
InChI Key |
LJRLTUKMDMDJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C=CC2=CC=C(C3=NSN=C23)C=C[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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